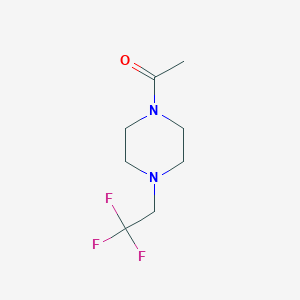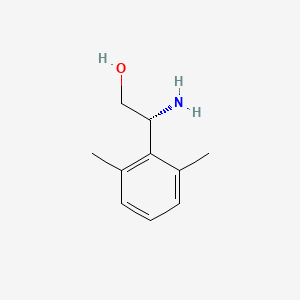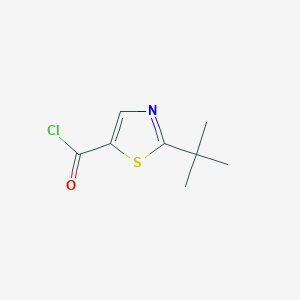
2-(tert-Butyl)thiazole-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)thiazole-5-carbonyl chloride is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tert-butyl group attached to the thiazole ring, which influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)thiazole-5-carbonyl chloride typically involves the reaction of thiazole derivatives with tert-butyl groups under specific conditions. One common method includes the chlorination of 2-(tert-Butyl)thiazole-5-carboxylic acid using thionyl chloride or oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2-(tert-Butyl)thiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(tert-Butyl)thiazole-5-carboxamide derivative, while oxidation might produce a sulfoxide or sulfone derivative.
科学研究应用
2-(tert-Butyl)thiazole-5-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers investigate its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-(tert-Butyl)thiazole-5-carbonyl chloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, the presence of the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
2-(tert-Butyl)thiazole-5-carboxylic acid: This compound is a precursor to 2-(tert-Butyl)thiazole-5-carbonyl chloride and shares similar structural features.
2-(tert-Butyl)thiazole-5-carboxamide: Formed through nucleophilic substitution reactions, this compound has similar reactivity but different functional groups.
Thiazole-5-carbonyl chloride: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which enhances its stability and influences its reactivity. This structural feature makes it a valuable intermediate in the synthesis of various thiazole derivatives and other heterocyclic compounds.
属性
分子式 |
C8H10ClNOS |
|---|---|
分子量 |
203.69 g/mol |
IUPAC 名称 |
2-tert-butyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNOS/c1-8(2,3)7-10-4-5(12-7)6(9)11/h4H,1-3H3 |
InChI 键 |
MKYWBBTVPBJPRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC=C(S1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


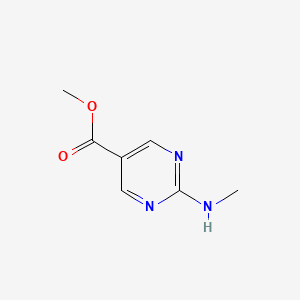
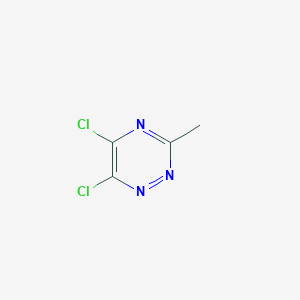
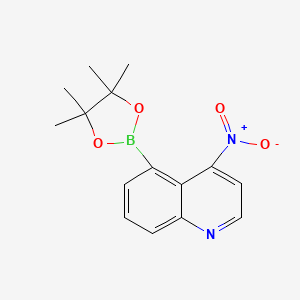
![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12954174.png)
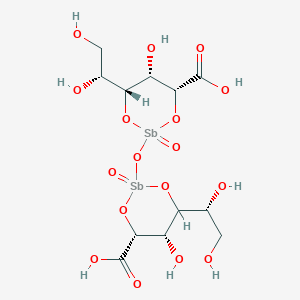
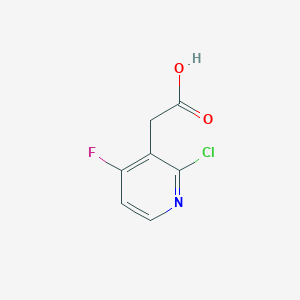
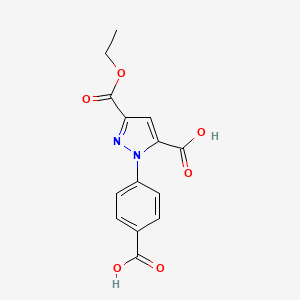

![3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12954216.png)
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12954219.png)
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate](/img/structure/B12954226.png)
![6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B12954229.png)
